Relative Sweetness as a Functional Differentiator: Maltose vs. Sucrose, Lactose, and Trehalose
Maltose exhibits a relative sweetness of 30–50% compared to sucrose (set as 100%), positioning it as a moderately sweet disaccharide ideal for applications requiring controlled sweetness without high-intensity sweeteners [1]. In contrast, lactose provides a significantly lower sweetness range (15–40%), while trehalose offers a comparable but distinct sweetness profile (~45%). This quantifiable difference allows formulators to select maltose specifically to achieve a target sweetness intensity while maintaining disaccharide-level functional properties, rather than defaulting to sucrose or relying on less sweet alternatives like lactose.
| Evidence Dimension | Relative Sweetness (Sucrose = 100) |
|---|---|
| Target Compound Data | 30–50 |
| Comparator Or Baseline | Sucrose: 100; Lactose: 15–40; Trehalose: 45 |
| Quantified Difference | Maltose is 30–50% as sweet as sucrose; approximately 1.5–2× sweeter than lactose (range midpoints); statistically comparable to trehalose. |
| Conditions | Sensory evaluation at typical consumption concentrations; values adapted from Clemens (2020) compiled literature data. |
Why This Matters
This quantifiable sweetness range enables precise formulation to meet specific sensory targets in foods, beverages, and pharmaceuticals, distinguishing maltose from both higher-sweetness (sucrose) and lower-sweetness (lactose) alternatives.
- [1] Clemens, R. A., Jones, J. M., Kern, M., Lee, S. Y., Mayhew, E. J., Slavin, J. L., & Zivanovic, S. (2020). Functionality of Sugars in Foods and Health. Comprehensive Reviews in Food Science and Food Safety, 19(4), 1856-1887. View Source
